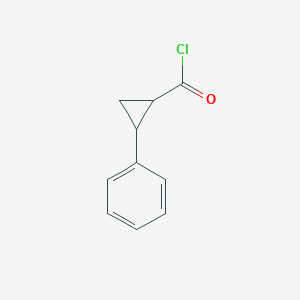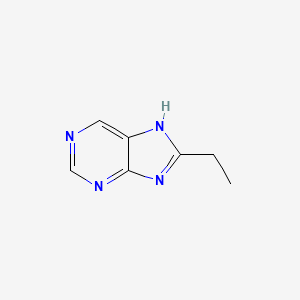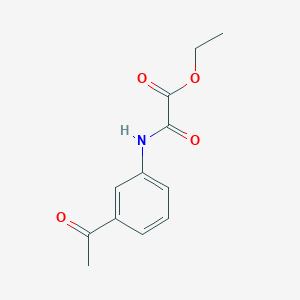
Canbisol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CANBISOL, also known as Nabidrox, is a synthetic cannabinoid derivative. It is the dimethylheptyl homologue of 9-nor-9β-hydroxyhexahydrocannabinol. This compound is a potent agonist at both the cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2), with a binding affinity of 0.1 nM at CB1 and 0.2 nM at CB2 . This compound is primarily used in scientific research to study the structure and function of cannabinoid receptors.
Preparation Methods
The synthesis of CANBISOL involves several steps:
Starting Materials: The synthesis begins with the appropriate starting materials, which include a benzopyran framework.
Reaction Conditions: The synthetic route typically involves the use of reagents such as organolithium compounds, Grignard reagents, and various catalysts to facilitate the formation of the desired product.
Industrial Production: Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity.
Chemical Reactions Analysis
CANBISOL undergoes various types of chemical reactions:
Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
CANBISOL has several scientific research applications:
Chemistry: It is used to study the binding affinity and activity of cannabinoid receptors.
Biology: this compound is used in receptor binding studies to understand the structure and function of cannabinoid receptors.
Medicine: Research on this compound helps in understanding the potential therapeutic applications of cannabinoids.
Industry: this compound is used in the development of new cannabinoid-based drugs and therapies.
Mechanism of Action
CANBISOL exerts its effects by binding to the cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes. By binding to these receptors, this compound can modulate the activity of adenylyl cyclase, which in turn affects the levels of cyclic adenosine monophosphate (cAMP) within cells .
Comparison with Similar Compounds
CANBISOL is similar to other synthetic cannabinoids such as CP 42,096, HU-210, and HU-243. it is unique in its specific binding affinity and potency at the CB1 and CB2 receptors. Other similar compounds include:
CP 42,096: Another synthetic cannabinoid with high potency.
HU-210: A synthetic cannabinoid with a different chemical structure but similar receptor activity.
HU-243: Another cannabinoid derivative with distinct properties.
This compound’s uniqueness lies in its specific chemical structure and its high binding affinity for cannabinoid receptors, making it a valuable tool in cannabinoid research .
Properties
CAS No. |
56689-43-1 |
|---|---|
Molecular Formula |
C24H38O3 |
Molecular Weight |
374.6 g/mol |
IUPAC Name |
6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,8,9,10,10a-hexahydrobenzo[c]chromene-1,9-diol |
InChI |
InChI=1S/C24H38O3/c1-6-7-8-9-12-23(2,3)16-13-20(26)22-18-15-17(25)10-11-19(18)24(4,5)27-21(22)14-16/h13-14,17-19,25-26H,6-12,15H2,1-5H3 |
InChI Key |
UEKGZFCGRQYMRM-UHFFFAOYSA-N |
SMILES |
CCCCCCC(C)(C)C1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)O)O |
Canonical SMILES |
CCCCCCC(C)(C)C1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![tert-butyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate](/img/structure/B1615883.png)

![2-[3-(Trifluoromethyl)phenoxy]benzoic acid](/img/structure/B1615889.png)




